molecular formula C9H6ClNO2S B016805 Quinoline-6-sulfonyl chloride CAS No. 65433-99-0

Quinoline-6-sulfonyl chloride

Cat. No. B016805
CAS RN: 65433-99-0
M. Wt: 227.67 g/mol
InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 . It is a solid substance that is stored at 4°C in a sealed container, away from moisture .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Quinoline-6-sulfonyl chloride, has been a topic of interest in both academia and industry . Transition-metal mediated synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .


Molecular Structure Analysis

The molecular structure of Quinoline-6-sulfonyl chloride is represented by the InChI code 1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H . The compound has a boiling point of 385.8±17.0 C at 760 mmHg and a melting point of 83-85 C .


Chemical Reactions Analysis

While specific chemical reactions involving Quinoline-6-sulfonyl chloride are not mentioned in the search results, quinoline scaffolds in general have been known to undergo various transformations . For example, they can be alkylated by alkyl halides .


Physical And Chemical Properties Analysis

Quinoline-6-sulfonyl chloride is a solid substance with a molecular weight of 227.67 . It has a boiling point of 385.8±17.0 C at 760 mmHg and a melting point of 83-85 C . The compound should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Synthesis of Quinolone Drugs

Quinoline-6-sulfonyl chloride plays a crucial role in the synthesis of quinolone-based antibiotics . A novel TsCl-mediated domino sequence has been developed to access quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursors of grepftfloxacin and ozenoxacin . This sequence starts from commercially available chromone-3-carboxaldehydes and amines .

Development of New Antibiotics

The quinolone-based antibiotic drug analogues can also be efficiently synthesized by varying the starting materials and chemical reagents . This opens up possibilities for discovering and developing new antibiotics .

Green Chemistry

The total synthesis of these quinolone-based drugs via this sequence shortens the original seven/eight step synthesis to three/four steps with a high overall yield . This process is carried out under environmentally benign conditions , making it a significant contribution to green chemistry.

Life Science Research

Quinoline-6-sulfonyl chloride is used in various areas of life science research . It can be used to study biological processes, disease mechanisms, and the development of new therapeutic strategies .

Material Science Research

In material science research, Quinoline-6-sulfonyl chloride can be used to study the properties of materials and develop new materials .

Chemical Synthesis

Quinoline-6-sulfonyl chloride is used in chemical synthesis . It can be used to synthesize a wide range of chemical compounds for various applications .

Chromatography

In chromatography, Quinoline-6-sulfonyl chloride can be used to study the separation of chemical compounds .

Analytical Research

Quinoline-6-sulfonyl chloride is used in analytical research . It can be used to analyze the composition and properties of various samples .

Safety and Hazards

Quinoline-6-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Quinoline-6-sulfonyl chloride were not found in the search results, the synthesis of quinoline derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

Mechanism of Action

Target of Action

Quinoline-6-sulfonyl chloride is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

The mode of action of sulfonamides, including Quinoline-6-sulfonyl chloride, involves the inhibition of bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial DNA replication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, Quinoline-6-sulfonyl chloride disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides required for DNA replication, thereby inhibiting bacterial growth and proliferation .

Pharmacokinetics

They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Quinoline-6-sulfonyl chloride’s action is the inhibition of bacterial growth and proliferation . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from replicating their DNA, thereby inhibiting their ability to multiply .

Action Environment

The efficacy and stability of Quinoline-6-sulfonyl chloride, like other sulfonamides, can be influenced by various environmental factors. For instance, the compound’s storage environment is crucial for maintaining its stability and effectiveness . It is recommended to store the compound at 4°C in a sealed storage, away from moisture . Furthermore, the compound’s effectiveness can be influenced by the pH of the environment, as well as the presence of other substances that may interact with it .

properties

IUPAC Name

quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKCUOUBLCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495786
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-sulfonyl chloride

CAS RN

65433-99-0
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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